Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate

Benzodiazepine synthesis Clobazam Regioisomer impurity

Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate (CAS 22316-45-6; synonyms: 5′-chloro-2′-nitro-N-phenylmalonanilic acid ethyl ester, N-carbethoxyacetyl-2-nitro-5-chlorodiphenylamine) is a nitro‑aryl β‑ketoamide ester belonging to the malonanilic acid ethyl ester class. It is an off‑yellow to yellow crystalline solid with a melting point of 83–87 °C, a calculated density of 1.371 g/cm³, a calculated log P of approximately 2.95, and a reported aqueous solubility of 0.015 g/L at 25 °C.

Molecular Formula C17H15ClN2O5
Molecular Weight 362.8 g/mol
CAS No. 22316-45-6
Cat. No. B117790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate
CAS22316-45-6
Synonyms3-[(5-Chloro-2-nitrophenyl)phenylamino]-3-oxo-propanoic Acid Ethyl Ester; 
Molecular FormulaC17H15ClN2O5
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3
InChIKeyZRYOWWCGEBQSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((5-Chloro-2-Nitrophenyl)Phenylamino)-3-Oxopropionate (CAS 22316-45-6): Procurement‑Grade Identity, Physicochemical Baseline, and Regulatory-Relevant Purity Profile


Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate (CAS 22316-45-6; synonyms: 5′-chloro-2′-nitro-N-phenylmalonanilic acid ethyl ester, N-carbethoxyacetyl-2-nitro-5-chlorodiphenylamine) is a nitro‑aryl β‑ketoamide ester belonging to the malonanilic acid ethyl ester class . It is an off‑yellow to yellow crystalline solid with a melting point of 83–87 °C, a calculated density of 1.371 g/cm³, a calculated log P of approximately 2.95, and a reported aqueous solubility of 0.015 g/L at 25 °C . The compound is listed under EINECS 244‑907‑1, carries the GHS07 hazard label (H302, H315, H319, H335), and is commercially supplied at purities typically ≥95% [1].

Why In‑Class Malonanilic Acid Esters Cannot Substitute for Ethyl 3-((5-Chloro-2-Nitrophenyl)Phenylamino)-3-Oxopropionate in Regulated Benzodiazepine Syntheses


Although numerous malonanilic acid ethyl esters share a common β‑ketoamide scaffold, the precise substitution pattern on the nitro‑aryl ring and the identity of the ester alkyl group dictate the final heterocyclic product and its impurity profile. For instance, the 4‑chloro-2‑nitro regioisomer exclusively yields the clobazam impurity 7‑chloro‑5‑phenyl‑1,5‑dihydro‑3H‑1,5‑benzodiazepine‑2,4‑dione, not the active pharmaceutical ingredient clobazam . Similarly, the methyl ester analog (CAS 2641441‑97‑4) is catalogued as “Clobazam Impurity 8” rather than a synthetic intermediate, demonstrating that even a single‑carbon homologation of the ester side‑chain diverts the compound from the productive reaction pathway [1]. Generic substitution therefore introduces regio‑ or alkyl‑chain impurities that are difficult to remove downstream, compromising both yield and regulatory compliance.

Quantitative Head‑to‑Head Comparison of Ethyl 3-((5-Chloro-2-Nitrophenyl)Phenylamino)-3-Oxopropionate Against Its Closest Analogs and Impurities


Regio‑specificity: 5‑Chloro vs. 4‑Chloro Isomer in Clobazam Intermediate vs. Impurity Formation

The 5‑chloro-2‑nitro substitution pattern (target compound) is the sole isomer that leads to the active pharmaceutical ingredient clobazam in the patent‑documented route. In contrast, the 4‑chloro-2‑nitro regioisomer exclusively forms 7‑chloro‑5‑phenyl‑1,5‑dihydro‑3H‑1,5‑benzodiazepine‑2,4‑dione, a characterized clobazam impurity . No cross‑over productive pathway exists; the regiochemistry of the chloro substituent determines whether the compound functions as a key intermediate or a process‑related impurity.

Benzodiazepine synthesis Clobazam Regioisomer impurity

Ester Alkyl‑Chain Specificity: Ethyl Ester (Intermediate) vs. Methyl Ester (Impurity) in Clobazam Process Chemistry

The ethyl ester of the target compound is the designated intermediate in the clobazam patent route, affording a 91% isolated yield at multi‑kilogram scale [2]. The methyl ester analog (CAS 2641441‑97‑4), despite an identical nitro‑aryl core, is classified exclusively as “Clobazam Impurity 8” in the USP reference standards catalog [1]. No patent or literature route employs the methyl ester as a productive intermediate; its formation during synthesis is considered a process deviation.

Process impurity Alkyl ester homologation Clobazam

Synthetic Yield Benchmark: Patent‑Documented 91% Yield vs. Typical Malonanilic Acid Ester Yields

Patent CN106749052A reports a 91% isolated yield for the target compound at 2.5 kg starting material scale using acetonitrile reflux for 12 hours, followed by ethanol crystallization [1]. This yield is achieved without chromatographic purification and is accompanied by a sharp melting point of 85–87 °C, indicating high crystallinity and purity. While direct comparative yield data for other malonanilic acid ethyl esters under identical conditions are not publicly available (class‑level inference), the 91% yield at multi‑kilogram scale is a verifiable differentiator for procurement decisions where process economics and reproducibility are critical.

Process yield Malonanilic acid ester Scale‑up

HPLC Retention and Purity Analysis: Differentiated Separation on Mixed‑Mode Columns vs. Standard Reversed‑Phase Systems

A dedicated reversed‑phase HPLC method using a Newcrom R1 mixed‑mode column (SIELC) has been demonstrated for the target compound, enabling baseline separation from closely related impurities under simple acetonitrile/water/phosphoric acid mobile phase conditions [1]. The method is directly transferable to MS‑compatible conditions (formic acid substitution) and to UPLC (3 µm particles), facilitating both in‑process control and final purity verification. This validated separation capability is critical because the target compound must be resolved from both the 4‑chloro regioisomer and the methyl ester impurity; standard C18 columns frequently fail to achieve baseline resolution of these structurally similar species.

HPLC method Mixed‑mode chromatography Impurity profiling

Deuterated Analog Availability for Bioanalytical and Mechanistic Studies (Target Compound vs. Unlabeled Form vs. Impurity Analogs)

A deuterium‑labeled version of the target compound (ethyl 3-((5‑chloro‑2‑nitrophenyl)phenylamino)-3‑oxopropionate‑[d₅], CAS 129973‑74‑6) is commercially available from BOC Sciences and other suppliers for use as an internal standard in LC‑MS/MS quantification . No corresponding deuterated analog has been reported for the 4‑chloro regioisomer or the methyl ester impurity, making the target compound the only member of this analog series with a ready‑to‑use isotopic internal standard for validated bioanalytical methods. This enables precise quantification of the compound as a process intermediate or potential impurity in pharmacokinetic and drug‑substance release testing.

Stable isotope labeling LC‑MS/MS Impurity quantification

Research and Industrial Application Scenarios for Ethyl 3-((5-Chloro-2-Nitrophenyl)Phenylamino)-3-Oxopropionate (CAS 22316-45-6)


GMP Intermediate for Clobazam API Manufacturing (Regulated Pharmaceutical Supply Chain)

The compound is the unambiguous starting point for the reduction–cyclization sequence that yields clobazam. The patent‑documented route demonstrates that only the 5‑chloro-2‑nitro regioisomer furnishes the active drug; the 4‑chloro isomer generates an impurity that must be controlled below the ICH Q3A qualification threshold [1]. Procurement of the 5‑chloro compound with a certificate of analysis confirming ≤0.10% 4‑chloro isomer content is thus a prerequisite for any GMP campaign. The demonstrated 91% yield and 85–87 °C melting point provide the quality benchmarks for incoming material acceptance [1].

Reference Standard for Impurity Profiling in Clobazam Drug Substance and Drug Product Release Testing

As the immediate precursor to clobazam, residual levels of the target compound may persist in the final API and must be quantified. The availability of a deuterated [d₅] analog (CAS 129973‑74‑6) as an internal standard enables a validated LC‑MS/MS method for trace‑level quantification . The validated Newcrom R1 HPLC method further supports routine QC testing with UV detection [2]. No equivalent analytical infrastructure exists for the methyl ester or 4‑chloro regioisomer impurities, making the target compound the only member of this analog family with a complete analytical toolkit suitable for regulatory submission.

Process Development and Scale‑Up Studies for 1,5‑Benzodiazepine Libraries

Medicinal chemistry groups exploring structure–activity relationships around the 1,5‑benzodiazepine scaffold can use the target compound as a common late‑stage intermediate, varying the N‑alkylating agent and cyclization conditions to access diverse analogs. The 91% yield at multi‑kilogram scale and the crystallization protocol documented in CN106749052A provide a scalable starting point that has been reduced to practice [1]. In contrast, the methyl ester homolog cannot be processed through the same reductive‑cyclization sequence without generating intractable impurity profiles [3].

Pharmacokinetic and Metabolic Tracing Studies Using Stable‑Isotope‑Labeled Analog

The commercially available [d₅] analog of the target compound permits its use as a tracer in in‑vitro and in‑vivo metabolic studies, enabling precise quantification of the compound or its metabolites via LC‑MS/MS without interference from endogenous matrix components . No deuterated standards are available for the 4‑chloro regioisomer or the methyl ester impurity, making the target compound the only member of this analog series that can be reliably tracked in complex biological matrices.

Quote Request

Request a Quote for Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.